An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanamine
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanamine
This technical guide provides a comprehensive overview of the chemical and physical properties of Imidazo[1,2-a]pyridin-2-ylmethanamine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Chemical Properties
Imidazo[1,2-a]pyridin-2-ylmethanamine is a bicyclic aromatic amine. The fusion of an imidazole ring to a pyridine ring creates a scaffold that is a cornerstone in the development of various therapeutic agents.[1][2]
Table 1: General and Computed Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [3] |
| Molecular Weight | 147.18 g/mol | [4] |
| IUPAC Name | (Imidazo[1,2-a]pyridin-2-yl)methanamine | [4] |
| CAS Number | 165736-20-9 | [5] |
| InChI Key | GBRIYMLJYQLICB-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC2=NC(=CN2C=C1)CN | [4] |
| Topological Polar Surface Area | 43.3 Ų | [4] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| LogP (Computed) | 1.6366 | [6] |
Physical Properties
Table 2: Physical Property Data
| Property | Value | Notes |
| Melting Point | Not available | Data for the dihydrochloride salt is not available. |
| Boiling Point | Not available | Boiling points for other imidazo[1,2-a]pyridine derivatives vary widely with pressure. For example, the parent imidazo[1,2-a]pyridine has a boiling point of 103 °C at 1 mmHg.[7] |
| Solubility | Good solubility and stability reported. | [5] Specific quantitative data in various solvents is not available. |
| pKa (Computed) | Not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for Imidazo[1,2-a]pyridin-2-ylmethanamine is limited. The following represents typical spectral characteristics expected for this class of compounds based on available data for its derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methylene (-CH₂) protons and a broad singlet for the amine (-NH₂) protons.[2][8]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the fused ring system and the methylene carbon.[7][8]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic system.[9]
Chemical Reactivity and Stability
Imidazo[1,2-a]pyridin-2-ylmethanamine is reported to be a stable compound.[5] The primary amine group provides a reactive site for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[5] The imidazo[1,2-a]pyridine core is generally stable but can undergo functionalization at various positions.
Experimental Protocols
Representative Synthesis of the Imidazo[1,2-a]pyridine Core
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[10]
Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridines
Caption: General synthesis of the imidazo[1,2-a]pyridine core.
Detailed Methodology (General Example):
-
Reaction Setup: To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a substituted α-haloketone is added.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure, which may include extraction and washing. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Role in Signaling Pathways and Drug Development
Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as potent modulators of key signaling pathways implicated in cancer and inflammatory diseases.
Inhibition of the PI3K/Akt/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[11][12][13] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce apoptosis and suppress tumor growth.[11]
References
- 1. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
